molecular formula C17H18F3NO2S B6427527 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide CAS No. 2034329-46-7

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6427527
CAS No.: 2034329-46-7
M. Wt: 357.4 g/mol
InChI Key: FIBCCIJTKJULQS-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzamide precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:

  • N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-3-(trifluoromethyl)benzamide
  • N-[5-hydroxy-3-(furan-3-yl)pentyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the thiophene ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c18-17(19,20)15-3-1-2-13(10-15)16(23)21-7-4-12(5-8-22)14-6-9-24-11-14/h1-3,6,9-12,22H,4-5,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBCCIJTKJULQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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